

The Reaction of Tetrakis(dimethylamino)silane with Water and Moisture: A Technical Guide

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Compound of Interest

Compound Name: Tetrakis(dimethylamino)silane

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Abstract

Tetrakis(dimethylamino)silane (TDMAS), $\text{Si}(\text{N}(\text{CH}_3)_2)_4$, is a peraminosilane notable for its high reactivity towards protic reagents, particularly water and moisture. This technical guide provides a comprehensive overview of the hydrolysis of TDMAS, a reaction of critical importance in fields utilizing this precursor for the deposition of silicon-based materials and as a reagent in organic synthesis. Due to its extreme moisture sensitivity, understanding and controlling its reaction with water is paramount for ensuring process reproducibility and safety. This document details the underlying chemical principles of the hydrolysis and subsequent condensation reactions, summarizes available physicochemical data, outlines experimental protocols for studying these reactions, and provides visual representations of the reaction pathways and experimental workflows. While quantitative kinetic and thermodynamic data for the hydrolysis of TDMAS is not extensively available in public literature, this guide consolidates the known information and draws parallels with related aminosilane compounds to provide a thorough understanding for technical audiences.

Introduction

Tetrakis(dimethylamino)silane is a volatile, liquid organosilicon compound with a central silicon atom bonded to four dimethylamino groups. Its utility in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for producing silicon dioxide and silicon nitride thin films is well-established.^[1] The reaction mechanism and byproducts are of significant interest in the

pharmaceutical and fine chemical industries where it can be used as a silylating agent. The core of its reactivity lies in the lability of the silicon-nitrogen (Si-N) bond, which is readily cleaved by water.

This guide will explore the fundamental aspects of the TDMAS-water reaction, providing a resource for professionals who handle or investigate this compound.

Physicochemical Properties of Tetrakis(dimethylamino)silane

A summary of the key physical and chemical properties of TDMAS is presented in Table 1. Its high moisture sensitivity is a defining characteristic.^{[2][3]}

Property	Value	Reference
Molecular Formula	C ₈ H ₂₄ N ₄ Si	[2]
Molar Mass	204.39 g/mol	[3]
Appearance	Straw-colored liquid	[2]
Melting Point	15 °C	[3]
Boiling Point	196 °C	[3]
Density	0.884 g/mL at 25 °C	[3]
Flash Point	58 °C	[4]
Water Solubility	Reacts rapidly	[3]
Hydrolytic Sensitivity	High; reacts rapidly with moisture, water, and protic solvents.	[3]

Reaction with Water: Hydrolysis and Condensation

The reaction of **tetrakis(dimethylamino)silane** with water proceeds in two primary stages: hydrolysis and condensation.

Hydrolysis

In the presence of water, the silicon-nitrogen bonds in TDMAS undergo rapid cleavage. This is a stepwise process where each of the four dimethylamino groups is replaced by a hydroxyl group (silanol, Si-OH), releasing dimethylamine ($\text{HN}(\text{CH}_3)_2$) as a byproduct. The overall hydrolysis reaction can be represented as:



The reaction is typically vigorous and exothermic.[4] The initial steps of hydrolysis are generally faster than the subsequent ones due to steric hindrance and changes in the electronic environment of the silicon atom.

Condensation

The silanol groups formed during hydrolysis are highly reactive and can undergo condensation reactions to form siloxane (Si-O-Si) bonds. This process releases water or dimethylamine, leading to the formation of oligomeric and polymeric silica networks. The condensation can occur between two silanol groups (releasing water) or between a silanol group and a remaining dimethylamino group (releasing dimethylamine).

- Water Condensation: $\equiv\text{Si-OH} + \text{HO-Si}\equiv \rightarrow \equiv\text{Si-O-Si}\equiv + \text{H}_2\text{O}$
- Amine Condensation: $\equiv\text{Si-OH} + (\text{CH}_3)_2\text{N-Si}\equiv \rightarrow \equiv\text{Si-O-Si}\equiv + \text{HN}(\text{CH}_3)_2$

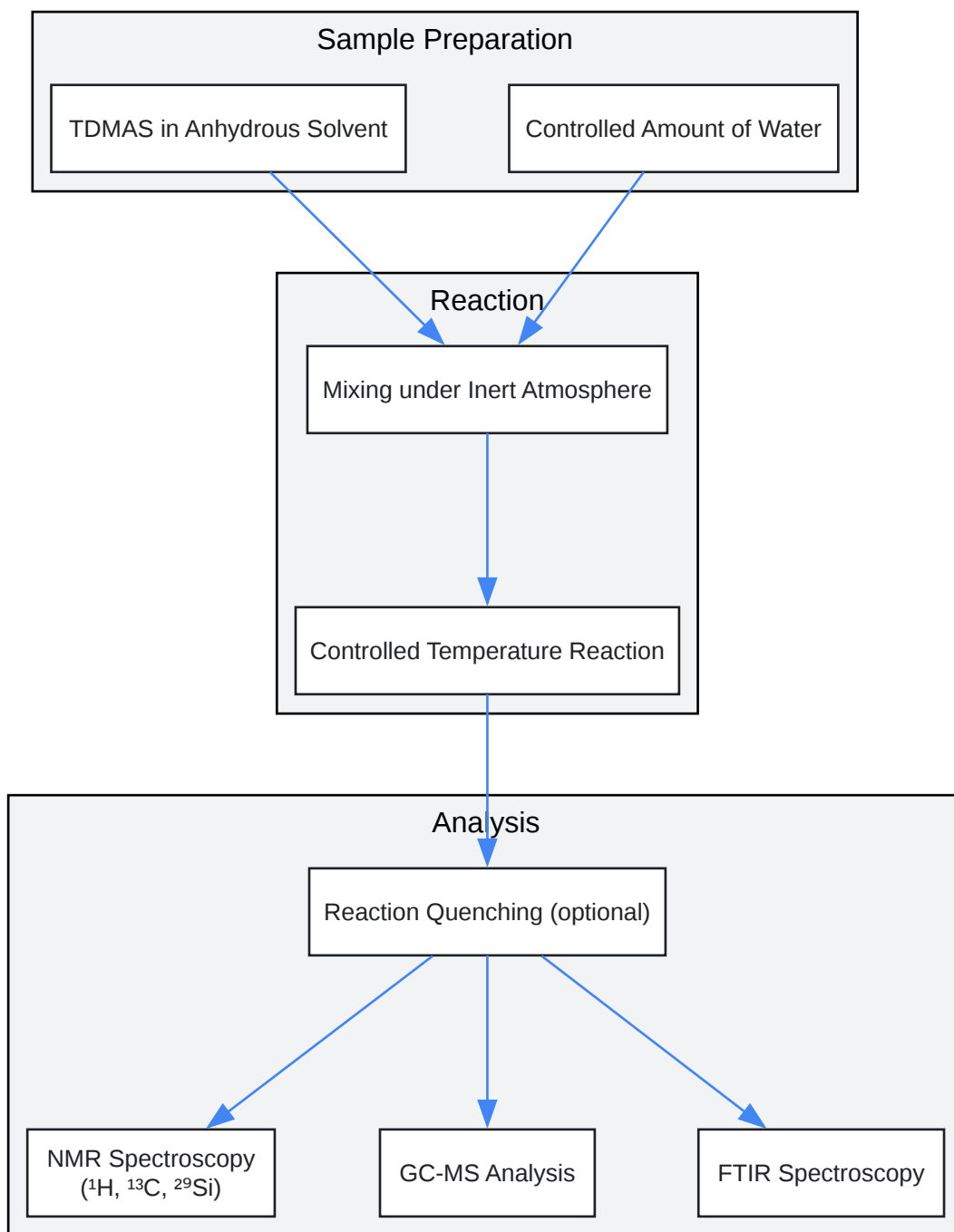
The extent and nature of the condensation are highly dependent on factors such as the concentration of water, temperature, and the presence of catalysts.

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the chemical reaction pathway for the hydrolysis of TDMAS and a general experimental workflow for its investigation.



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Figure 1. Stepwise hydrolysis of TDMAS and subsequent condensation.

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Figure 2. General experimental workflow for studying TDMAS hydrolysis.

Quantitative Data

As of the date of this publication, specific quantitative kinetic and thermodynamic data for the hydrolysis of **tetrakis(dimethylamino)silane** is scarce in peer-reviewed literature. The reaction is known to be extremely rapid, which makes precise kinetic measurements challenging.[3] However, qualitative observations and comparisons with other aminosilanes provide valuable insights. The general principles of silane hydrolysis suggest that the reaction is likely to follow pseudo-first-order kinetics when water is in large excess.[5]

For context, Table 2 provides a qualitative comparison of the hydrolytic sensitivity of TDMAS with other common silanes.

Silane	Functional Group	Hydrolytic Sensitivity	Byproduct
Tetrakis(dimethylamino)silane	Amino (-N(CH ₃) ₂)	Very High	Dimethylamine
Tetraethoxysilane (TEOS)	Alkoxy (-OC ₂ H ₅)	Moderate	Ethanol
Trichlorosilane	Chloro (-Cl)	Very High	Hydrogen Chloride

Experimental Protocols

Investigating the hydrolysis of a highly reactive compound like TDMAS requires stringent anhydrous and inert atmosphere techniques.

General Handling and Storage

Due to its high moisture sensitivity, TDMAS should be handled exclusively under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques. All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours and cooled under vacuum or in a desiccator). Solvents must be anhydrous.

Protocol for Monitoring Hydrolysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the hydrolysis of TDMAS in real-time. ¹H, ¹³C, and ²⁹Si NMR can provide information on the

disappearance of the starting material and the appearance of products and intermediates.

Materials:

- **Tetrakis(dimethylamino)silane**
- Anhydrous deuterated solvent (e.g., C_6D_6 , $CDCl_3$)
- High-purity D_2O or H_2O
- NMR tubes with sealable caps (e.g., J. Young tubes)

Procedure:

- In a glovebox, prepare a stock solution of TDMAS in the anhydrous deuterated solvent of a known concentration.
- Transfer a precise volume of the TDMAS solution to a sealable NMR tube.
- Acquire an initial NMR spectrum (1H , ^{13}C , ^{29}Si) of the TDMAS solution to serve as a baseline ($t=0$).
- Using a microsyringe, inject a stoichiometric or controlled excess amount of D_2O or H_2O into the NMR tube while ensuring a homogenous mixture.
- Immediately begin acquiring a series of time-resolved NMR spectra.
- Process and analyze the spectra to monitor the decrease in the intensity of the TDMAS signals and the emergence of signals corresponding to dimethylamine, silanols, and siloxane species.
- Integrate the relevant peaks to determine the relative concentrations of reactants and products over time, allowing for the determination of reaction kinetics.

Protocol for Product Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the volatile products of the hydrolysis reaction, primarily dimethylamine.

Materials:

- **Tetrakis(dimethylamino)silane**
- Anhydrous solvent (e.g., hexane, toluene)
- Water
- Reaction vial with a septum
- Gas-tight syringe
- GC-MS instrument

Procedure:

- In a glovebox or under an inert atmosphere, add a known amount of TDMAS to an anhydrous solvent in a reaction vial.
- Seal the vial with a septum.
- Inject a controlled amount of water into the vial to initiate the reaction.
- Allow the reaction to proceed for a specified time at a controlled temperature.
- Using a gas-tight syringe, withdraw a sample from the headspace of the vial.
- Inject the headspace sample into the GC-MS to analyze for volatile components.
- Alternatively, the reaction can be quenched (e.g., by derivatization of the silanols), and the liquid phase can be analyzed by GC-MS to identify soluble products.

Safety Considerations

Tetrakis(dimethylamino)silane is a corrosive and flammable liquid.^[4] Its reaction with water is vigorous and releases dimethylamine, which is a flammable and toxic gas.^[4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and

a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood or glovebox.

Conclusion

Tetrakis(dimethylamino)silane exhibits high reactivity towards water and moisture, leading to a rapid hydrolysis of its silicon-nitrogen bonds to form silanols and dimethylamine. The subsequent condensation of these silanols results in the formation of siloxane networks. While detailed quantitative data on the kinetics and thermodynamics of TDMAS hydrolysis are not widely available, the qualitative understanding of its reactivity is crucial for its application in various high-technology fields. The experimental protocols outlined in this guide provide a framework for researchers to investigate this important reaction under controlled conditions. Further research is needed to fully quantify the reaction dynamics and to better control the formation of silicon-based materials from this versatile precursor.

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